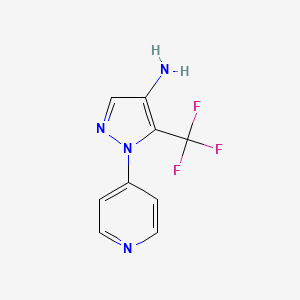
3-(3-aminocyclobutyl)propanamidedihydrochloride,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-aminocyclobutyl)propanamide dihydrochloride, Mixture of diastereomers, is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminocyclobutyl)propanamide dihydrochloride typically involves the reaction of 3-aminocyclobutanecarboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
3-(3-aminocyclobutyl)propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, esters, and other substituted derivatives.
科学的研究の応用
3-(3-aminocyclobutyl)propanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-aminocyclobutyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(3-aminocyclobutyl)propanoic acid hydrochloride
- 3-(3-aminocyclobutyl)propanol
- 3-(3-aminocyclobutyl)propylamine
Uniqueness
3-(3-aminocyclobutyl)propanamide dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity. The mixture of diastereomers also adds to its complexity and potential for diverse biological activity.
特性
分子式 |
C7H16Cl2N2O |
|---|---|
分子量 |
215.12 g/mol |
IUPAC名 |
3-(3-aminocyclobutyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-6-3-5(4-6)1-2-7(9)10;;/h5-6H,1-4,8H2,(H2,9,10);2*1H |
InChIキー |
FLOKKEVRLVQRGK-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1N)CCC(=O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



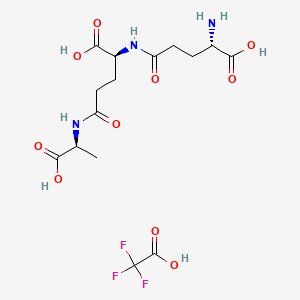
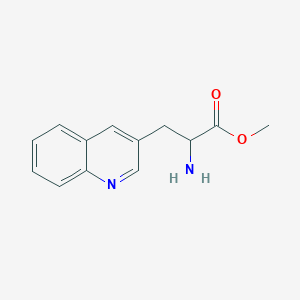
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
![methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B13576149.png)
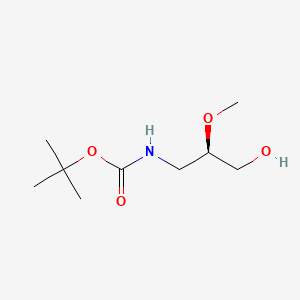
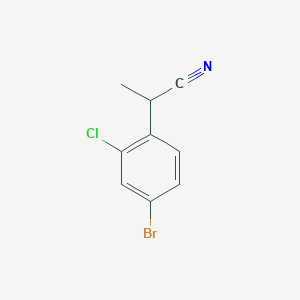
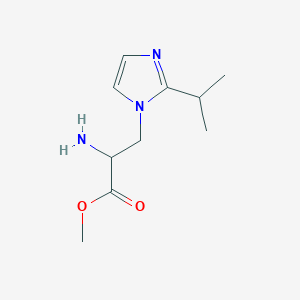


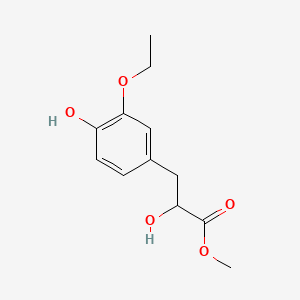
![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
